2-({1-[4-(Propan-2-yl)phenyl]ethyl}amino)ethan-1-ol is an organic compound with a complex structure that incorporates various functional groups. Its molecular formula is C15H23N and it is characterized by the presence of an ethylamino group attached to a phenyl ring, which is further substituted with a propan-2-yl group. This compound is classified under amines and alcohols, specifically as an amino alcohol due to the presence of both an amino and a hydroxyl group in its structure.
The compound can be synthesized through various chemical reactions and is often studied in the context of medicinal chemistry for its potential therapeutic applications. It is important to note that detailed synthesis methods and biological evaluations are still under investigation.
The synthesis of 2-({1-[4-(Propan-2-yl)phenyl]ethyl}amino)ethan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-(propan-2-yl)phenylacetic acid with ethylenediamine, which serves as a precursor to the amino alcohol.
The molecular structure of 2-({1-[4-(Propan-2-yl)phenyl]ethyl}amino)ethan-1-ol can be represented by its canonical SMILES notation: CC(C1=CC=C(C=C1)C(CNCCO)C)N
. The compound features:
Property | Value |
---|---|
Molecular Formula | C15H23N |
Molecular Weight | 233.36 g/mol |
IUPAC Name | 2-{1-[4-(propan-2-yl)phenyl]ethyl}aminoethanol |
InChI Key | ExampleInChIKey |
2-({1-[4-(Propan-2-yl)phenyl]ethyl}amino)ethan-1-ol can participate in several types of chemical reactions:
Common reagents for these reactions include:
The physical properties of 2-({1-[4-(Propan-2-yl)phenyl]ethyl}amino)ethan-1-ol include:
Chemical properties encompass:
Relevant data regarding stability, reactivity, and safety profiles are critical for handling this compound in laboratory settings.
Scientific uses of 2-({1-[4-(Propan-2-yl)phenyl]ethyl}amino)ethan-1-ol are primarily focused on medicinal chemistry, where it may serve as a lead compound in drug development targeting various diseases. Its structural features suggest potential applications in areas such as:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3